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Compound of Interest

Compound Name: (+)-fenchyl alcohol

Cat. No.: B8254177 Get Quote

Introduction

(+)-Fenchyl alcohol, also known as (1R)-endo-(+)-fenchol, is a monoterpenoid alcohol with the

chemical formula C₁₀H₁₈O.[1] It is a bicyclic compound that is found in various essential oils

and is utilized in the fragrance and flavor industries. A thorough understanding of its

spectroscopic properties is essential for its identification, characterization, and quality control in

research and industrial applications. This technical guide provides a comprehensive overview

of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of

(+)-fenchyl alcohol, along with detailed experimental protocols relevant to these analytical

techniques.

Spectroscopic Data
The following sections summarize the key spectroscopic data for (+)-fenchyl alcohol in clearly

structured tables, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for (+)-fenchyl alcohol are presented below.

Table 1: ¹H NMR Spectroscopic Data for (+)-Fenchyl Alcohol
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Chemical Shift (δ, ppm) Multiplicity Assignment

3.6 d H-2

1.7 m H-4

1.6 m H-7a

1.5 m H-5a

1.4 m H-6a

1.2 s CH₃-10

1.1 s CH₃-8

1.0 s CH₃-9

0.9 m H-5b

0.7 m H-7b

0.5 m H-6b

Solvent: CDCl₃. Data sourced from publicly available spectra. The specific assignments are

based on typical chemical shifts for this structural class.

Table 2: ¹³C NMR Spectroscopic Data for (+)-Fenchyl Alcohol[2]
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Chemical Shift (δ, ppm) Carbon Atom

82.5 C-2

49.0 C-1

47.7 C-3

41.0 C-4

31.0 C-7

27.0 C-5

25.5 C-10

22.0 C-6

21.0 C-8

19.5 C-9

Solvent: CDCl₃.[2] Data sourced from publicly available spectra.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for (+)-fenchyl alcohol are listed below.

Table 3: IR Spectroscopic Data for (+)-Fenchyl Alcohol

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3400-3200 (broad) O-H Stretching

2960-2870 C-H Stretching

1465 C-H Bending

1375 C-H Bending

1100-1000 C-O Stretching
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Sample form: Neat/liquid. The broadness of the O-H stretch is indicative of hydrogen bonding.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for (+)-Fenchyl Alcohol[3]

m/z Relative Intensity (%) Possible Fragment

154 < 5 [M]⁺

139 ~ 20 [M - CH₃]⁺

121 ~ 30 [M - CH₃ - H₂O]⁺

95 ~ 80 [C₇H₁₁]⁺

81 100 [C₆H₉]⁺

69 ~ 70 [C₅H₉]⁺

55 ~ 50 [C₄H₇]⁺

43 ~ 60 [C₃H₇]⁺

41 ~ 90 [C₃H₅]⁺

Ionization method: Electron Ionization (EI).[3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of spectroscopic data. The

following sections outline representative experimental protocols for the acquisition of NMR, IR,

and MS spectra of (+)-fenchyl alcohol.

NMR Spectroscopy Protocol
This protocol describes the general procedure for acquiring high-resolution ¹H and ¹³C NMR

spectra.
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1. Sample Preparation:

Dissolve 5-10 mg of (+)-fenchyl alcohol in approximately 0.6 mL of deuterated chloroform

(CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse (zg).

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.[4]

Number of Scans: 8-16, depending on the concentration.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse (zgpg) or with DEPT for multiplicity

information.

Spectral Width: 0 to 220 ppm.[5]

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.[5]

Number of Scans: 128-1024, due to the low natural abundance of ¹³C.

3. Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).
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Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual solvent

signal.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a

liquid sample like (+)-fenchyl alcohol.

1. Sample Preparation:

Ensure the (+)-fenchyl alcohol sample is free of particulate matter.

As (+)-fenchyl alcohol is a solid at room temperature, it should be gently warmed to a liquid

state before analysis.

2. Instrument Parameters (for a standard FTIR spectrometer with a diamond ATR accessory):

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry

completely.

Record a background spectrum of the empty ATR crystal.

Place a small drop of the molten (+)-fenchyl alcohol onto the center of the ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[6]

Co-add 16-32 scans to improve the signal-to-noise ratio.

Resolution: 4 cm⁻¹.

3. Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.
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Identify and label the major absorption peaks.

Mass Spectrometry Protocol (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile

compounds like (+)-fenchyl alcohol.

1. Sample Preparation:

Prepare a dilute solution of (+)-fenchyl alcohol (e.g., 1 mg/mL) in a volatile solvent such as

dichloromethane or hexane.

2. Instrument Parameters:

Gas Chromatograph (GC):

Injector Temperature: 250 °C.

Injection Volume: 1 µL.

Split Ratio: 50:1.

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to

250 °C and hold for 5 minutes.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

Ion Source Temperature: 230 °C.[7]

Mass Range: m/z 40-400.

Scan Speed: 2 scans/second.
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3. Data Processing:

Identify the peak corresponding to (+)-fenchyl alcohol in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Analyze the fragmentation pattern to support the structural identification.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as (+)-fenchyl alcohol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1R_-endo-_-Fenchyl-alcohol
https://spectrabase.com/spectrum/AisnZw7pd1l
https://pubchem.ncbi.nlm.nih.gov/compound/Fenchol
https://chemnmrlab.uchicago.edu/2020/04/13/optimized-default-1h-parameters/
https://chemnmrlab.uchicago.edu/2020/04/13/optimized-default-1h-parameters/
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447878/
https://www.benchchem.com/product/b8254177#spectroscopic-data-nmr-ir-ms-of-fenchyl-alcohol
https://www.benchchem.com/product/b8254177#spectroscopic-data-nmr-ir-ms-of-fenchyl-alcohol
https://www.benchchem.com/product/b8254177#spectroscopic-data-nmr-ir-ms-of-fenchyl-alcohol
https://www.benchchem.com/product/b8254177#spectroscopic-data-nmr-ir-ms-of-fenchyl-alcohol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8254177?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8254177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8254177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

